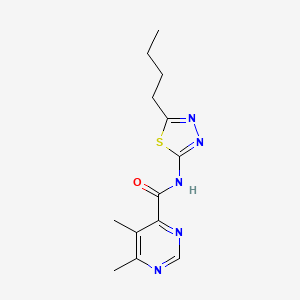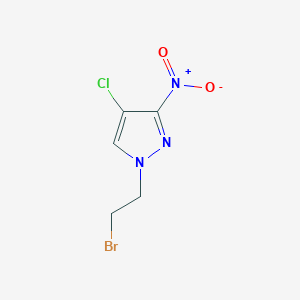
4-ヨードキュバン-1-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-iodocubane-1-carboxylate” is a chemical compound that has been used in various scientific experiments . It has been employed as a reagent in reactions with arylthiolate and diphenylphosphanide ions .
Synthesis Analysis
A new synthetic route to modify the cubane nucleus has been reported. In this process, “Methyl 4-iodocubane-1-carboxylate” and 1,4-diiodocubane were used as reagents to react with arylthiolate and diphenylphosphanide ions under irradiation in liquid ammonia and dimethylsulphoxide .Chemical Reactions Analysis
“Methyl 4-iodocubane-1-carboxylate” has been used in photoinduced nucleophilic substitution reactions with arylthiolate and diphenylphosphanide ions . The reactions proceed to afford thioaryl- and diphenylphosphoryl- cubane derivatives in moderate to good yields .科学的研究の応用
- 4-ヨードキュバン-1-カルボン酸メチル (1) は、光誘起求核置換反応に利用されてきました。 液体アンモニアとジメチルスルホキシド中で照射すると、アリールチオラートイオンとジフェニルホスファニドイオンと反応し、チオアリールおよびジフェニルホスホリルキュバン誘導体を中程度から良好な収率で生成します 。これらの光化学変換は、キュバン核を修飾するための新しい経路を提供します。
- 密度汎関数理論 (DFT) 計算は、4-ヨードキュバン-1-カルボン酸メチルを含む反応の機構を理解するために用いられてきました。 これらの研究は、化学変換中のこの化合物の挙動に関する貴重な知見を提供します .
光化学反応
計算研究と機構的知見
作用機序
Target of Action
Methyl 4-iodocubane-1-carboxylate is a synthetic compound that primarily targets arylthiolate and diphenylphosphanide ions . These ions play a crucial role in various biochemical reactions, particularly in the formation of thioaryl- and diphenylphosphoryl-cubane derivatives .
Mode of Action
The compound interacts with its targets through a process known as photoinduced nucleophilic substitution . This process involves the use of Methyl 4-iodocubane-1-carboxylate and 1,4-diiodocubane as reagents, which react with arylthiolate and diphenylphosphanide ions under irradiation in liquid ammonia and dimethylsulphoxide . The reactions proceed to afford thioaryl- and diphenylphosphoryl-cubane derivatives .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-iodocubane-1-carboxylate involve the synthesis of cubane derivatives. The compound modifies the cubane nucleus, leading to the formation of thioaryl- and diphenylphosphoryl-cubane derivatives . These derivatives can have various downstream effects, depending on their specific structures and properties.
Result of Action
The primary result of Methyl 4-iodocubane-1-carboxylate’s action is the production of thioaryl- and diphenylphosphoryl-cubane derivatives . These derivatives could potentially have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of Methyl 4-iodocubane-1-carboxylate is influenced by environmental factors such as the presence of light and the type of solvent used. For instance, the compound’s reaction with its targets occurs under irradiation in liquid ammonia and dimethylsulphoxide . Other environmental factors, such as temperature and pH, could also potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Methyl 4-iodocubane-1-carboxylate plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with arylthiolate and diphenylphosphanide ions under irradiation in liquid ammonia and dimethylsulphoxide . These interactions lead to the formation of thioaryl- and diphenylphosphoryl-cubane derivatives. The nature of these interactions is primarily driven by electron transfer steps, which are crucial for the initiation and propagation of the reaction cycle.
Cellular Effects
Methyl 4-iodocubane-1-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. While specific studies on its cellular effects are limited, its role in nucleophilic substitution reactions suggests that it may impact cellular functions by altering the availability of key biomolecules involved in these processes
Molecular Mechanism
The molecular mechanism of action of Methyl 4-iodocubane-1-carboxylate involves its participation in the unimolecular radical nucleophilic substitution (SRN1) process. This process is mediated by electron transfer steps, where the compound undergoes dissociative electron transfer, leading to the formation of radical anion intermediates . These intermediates then propagate the reaction cycle, resulting in the formation of new chemical bonds and the release of halide anions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-iodocubane-1-carboxylate can change over time due to its stability and degradation. The compound has been shown to be photostable, with a significant portion of it remaining intact after prolonged irradiation in the absence of a nucleophile
Metabolic Pathways
Methyl 4-iodocubane-1-carboxylate is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role in nucleophilic substitution reactions suggests that it may influence metabolic flux and metabolite levels by altering the availability of key intermediates and products in these pathways
Transport and Distribution
The transport and distribution of Methyl 4-iodocubane-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
Methyl 4-iodocubane-1-carboxylate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can influence its activity and function within the cell
特性
IUPAC Name |
methyl 4-iodocubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYLPAQBZZHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2449776.png)

![4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2449782.png)

![5-methyl-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2449786.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![Tert-butyl 1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2449791.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2449792.png)

![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2449794.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
![2-[(6-Amino-7H-purin-8-YL)thio]acetamide](/img/structure/B2449797.png)